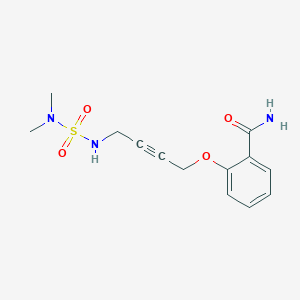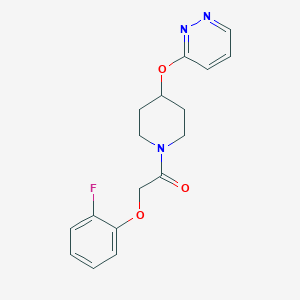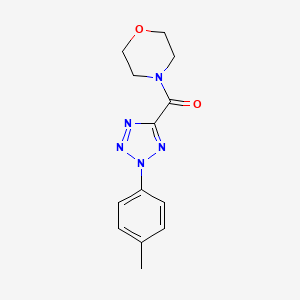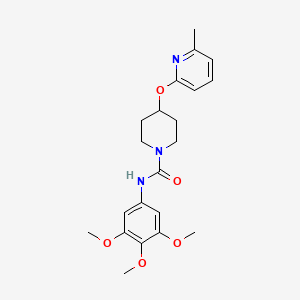
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes a benzamide core, a but-2-yn-1-yl linker, and a dimethylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide typically involves multiple stepsThe final step involves the addition of the dimethylsulfamoyl group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
科学研究应用
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties
作用机制
The mechanism of action of 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the alkyne group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N,N-dimethylsulfamoyl fluoride
- 2-(prop-2-yn-1-yloxy)-1,3-benzothiazole
Uniqueness
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the alkyne linker distinguishes it from other similar compounds .
属性
IUPAC Name |
2-[4-(dimethylsulfamoylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-16(2)21(18,19)15-9-5-6-10-20-12-8-4-3-7-11(12)13(14)17/h3-4,7-8,15H,9-10H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUFCLKOQEXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2473037.png)





![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)

![(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2473050.png)

![4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473052.png)
